4-bromo-N-(2-hydroxyethyl)picolinamide
Description
4-Bromo-N-(2-hydroxyethyl)picolinamide is a brominated picolinamide derivative characterized by a picolinamide core substituted with a bromine atom at the 4-position and a 2-hydroxyethyl group attached to the amide nitrogen. This compound combines the electron-withdrawing bromine substituent, which enhances electrophilic reactivity, with the polar 2-hydroxyethyl group, improving solubility in aqueous environments. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-2-10-7(5-6)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13) |
InChI Key |
IAFLYVRWPCAPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The 2-hydroxyethyl group enhances hydrophilicity compared to nonpolar (e.g., methylthio) or basic (e.g., diethylaminoethyl) substituents, influencing pharmacokinetics .
CNS PET Radioligands ()
- This compound: Limited BBB permeability due to hydroxyethyl polarity, but bromine may reduce nonspecific binding (NSB) in CNS applications .
- 4-Fluoro-N-(3-(methylthio)phenyl)picolinamide (Compound 12, ) : Fluorine substitution improves BBB penetration but increases NSB compared to brominated analogs .
Antifungal Agents ()
- Macrocyclic picolinamides (Dow AgroSciences patents): Bromine substitution in non-macrocyclic derivatives like this compound may reduce fungicidal potency compared to macrocyclic counterparts but offers synthetic accessibility .
Kinase Inhibitors ()
- N-(3-Hydroxypropyl)-4-phenoxypicolinamide (10c, ): Hydroxyalkyl chains improve solubility but reduce metabolic stability compared to mercaptoethyl derivatives .
Physicochemical Properties
| Property | This compound | 4-Chloro-N-(3-methoxyphenyl)picolinamide | N-(2-Mercaptoethyl)picolinamide |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 1.2 |
| Aqueous Solubility | High (due to hydroxyethyl) | Moderate (methoxyphenyl reduces polarity) | Low (thiol group increases lipophilicity) |
| Metabolic Stability | Moderate (hydroxyethyl may undergo oxidation) | High (chlorine stabilizes against oxidation) | Low (thiol susceptible to conjugation) |
Data Sources : Computational modeling (), experimental comparisons ().
Research Findings and Implications
- Synthetic Accessibility: The hydroxyethyl group simplifies radiolabeling (e.g., carbon-11) for PET imaging compared to mercaptoethyl or diethylaminoethyl derivatives .
- Agrochemical Potential: While less potent than macrocyclic picolinamides, brominated derivatives like this compound offer cost-effective alternatives for fungicide development .
- Limitations : Polar substituents like hydroxyethyl may limit CNS applications due to poor BBB permeability, necessitating structural optimization .
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